2-(2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethoxy)ethanol
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Overview
Description
2-(2-{[1-(2,4-DIMETHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}ETHOXY)ETHAN-1-OL is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[1-(2,4-DIMETHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}ETHOXY)ETHAN-1-OL typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the pyrazolo[3,4-d]pyrimidine core: This is achieved through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the 2,4-dimethylphenyl group: This step involves a substitution reaction where the dimethylphenyl group is introduced to the pyrazolo[3,4-d]pyrimidine core.
Attachment of the ethoxyethanol moiety: This is typically done through an etherification reaction, where the ethoxyethanol group is attached to the core structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(2-{[1-(2,4-DIMETHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}ETHOXY)ETHAN-1-OL can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various halogenating agents and nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups .
Scientific Research Applications
2-(2-{[1-(2,4-DIMETHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}ETHOXY)ETHAN-1-OL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which can regulate various cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment due to its ability to inhibit specific kinases involved in cell proliferation.
Mechanism of Action
The mechanism of action of 2-(2-{[1-(2,4-DIMETHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}ETHOXY)ETHAN-1-OL involves its interaction with specific molecular targets, primarily kinases. By inhibiting these kinases, the compound can interfere with signaling pathways that regulate cell growth and proliferation. This makes it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the core structure and have similar biological activities.
2,4-Dimethylphenyl derivatives: Compounds with this group exhibit similar chemical properties and reactivity.
Uniqueness
What sets 2-(2-{[1-(2,4-DIMETHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}ETHOXY)ETHAN-1-OL apart is its specific combination of functional groups, which confer unique biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C17H21N5O2 |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
2-[2-[[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethoxy]ethanol |
InChI |
InChI=1S/C17H21N5O2/c1-12-3-4-15(13(2)9-12)22-17-14(10-21-22)16(19-11-20-17)18-5-7-24-8-6-23/h3-4,9-11,23H,5-8H2,1-2H3,(H,18,19,20) |
InChI Key |
GNGOQFGCWCQUMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=NC=NC(=C3C=N2)NCCOCCO)C |
Origin of Product |
United States |
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